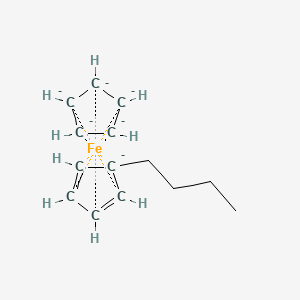![molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a dibenzylamine group and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
Amine Introduction: The dibenzylamine group is introduced through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-(2-methoxyethoxy)cyclohexan-1-amine: Lacks the dibenzylamine group, making it less versatile in medicinal chemistry applications.
N,N-Dibenzylcyclohexanamine: Lacks the 2-methoxyethoxy group, which may affect its solubility and bioavailability.
Uniqueness
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is unique due to the presence of both the dibenzylamine and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H31NO2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
InChI Key |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


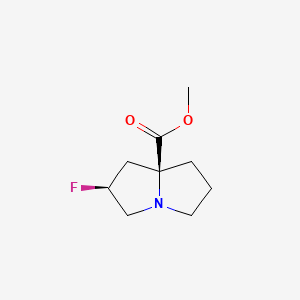
![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

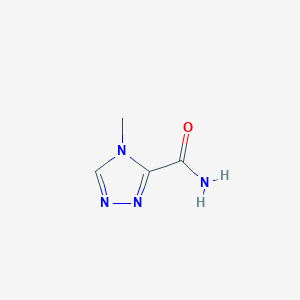
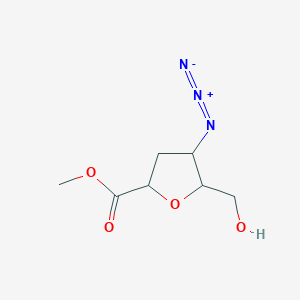


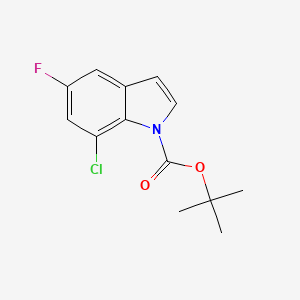

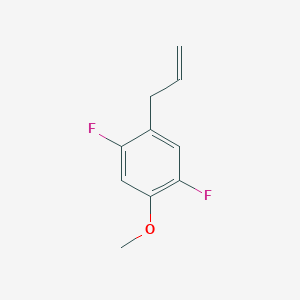
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
